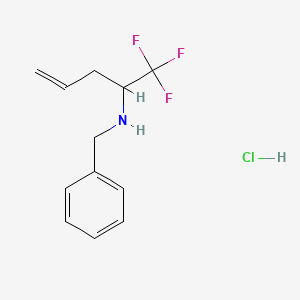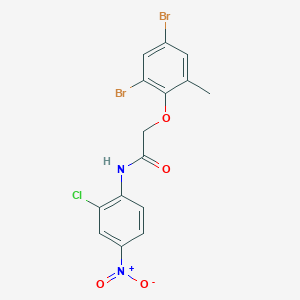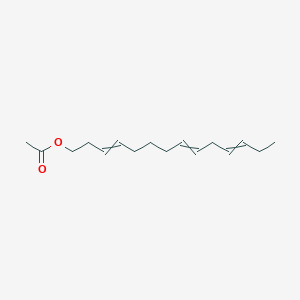![molecular formula C20H19N3O4S B12451792 Methyl {4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-3-phenyl-2-thioxoimidazolidin-1-yl}acetate](/img/structure/B12451792.png)
Methyl {4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-3-phenyl-2-thioxoimidazolidin-1-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-3-phenyl-2-thioxoimidazolidin-1-yl}acetate is a complex organic compound with a unique structure that includes an imidazolidinone core, phenyl groups, and a thioxo group
Preparation Methods
The synthesis of Methyl {4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-3-phenyl-2-thioxoimidazolidin-1-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of phenylhydrazine with ethyl acetoacetate to form an intermediate, which is then reacted with phenyl isothiocyanate. The resulting product undergoes cyclization and esterification to yield the final compound. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Methyl {4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-3-phenyl-2-thioxoimidazolidin-1-yl}acetate can undergo various chemical reactions:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfone derivatives, alcohols, substituted phenyl derivatives, and carboxylic acids.
Scientific Research Applications
Methyl {4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-3-phenyl-2-thioxoimidazolidin-1-yl}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl {4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-3-phenyl-2-thioxoimidazolidin-1-yl}acetate involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be due to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The compound may also interact with cellular receptors or DNA, leading to the modulation of gene expression and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Methyl {4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-3-phenyl-2-thioxoimidazolidin-1-yl}acetate can be compared with similar compounds such as:
Methyl {4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-3-phenyl-2-imidazolidin-1-yl}acetate: Lacks the thioxo group, which may result in different chemical reactivity and biological activity.
Ethyl {4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-3-phenyl-2-thioxoimidazolidin-1-yl}acetate: Similar structure but with an ethyl ester group instead of a methyl ester, which may affect its solubility and pharmacokinetic properties.
Phenyl {4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-3-phenyl-2-thioxoimidazolidin-1-yl}acetate: Contains a phenyl ester group, which may influence its interaction with biological targets and overall activity.
Properties
Molecular Formula |
C20H19N3O4S |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
methyl 2-[5-(2-anilino-2-oxoethyl)-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetate |
InChI |
InChI=1S/C20H19N3O4S/c1-27-18(25)13-22-16(12-17(24)21-14-8-4-2-5-9-14)19(26)23(20(22)28)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H,21,24) |
InChI Key |
UAZIGYYHFGVCTA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(C(=O)N(C1=S)C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl [(3Z)-3-{2-[(naphthalen-1-ylamino)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B12451710.png)

methyl}morpholine](/img/structure/B12451727.png)

![N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12451734.png)

![N-(4-chlorophenyl)-2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide](/img/structure/B12451743.png)
![4-{[(2-Methylpropanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B12451749.png)
![N-(4-{[(3-chlorophenyl)carbamoyl]amino}-3-hydroxyphenyl)-2-hexadecylbenzamide](/img/structure/B12451750.png)
![6-[(2-Chlorobenzyl)sulfanyl]-2,3'-bipyridine-5-carbonitrile](/img/structure/B12451758.png)

![N'-[(3Z)-1-Ethyl-2-oxoindol-3-ylidene]-5-methyl-2H-pyrazole-3-carbohydrazide](/img/structure/B12451772.png)
![4-[5,7-Dichloro-2-(2-methylprop-1-en-1-yl)-1-benzofuran-3-yl]morpholine](/img/structure/B12451776.png)
![N'~1~,N'~4~-bis[(2-methylphenoxy)acetyl]butanedihydrazide](/img/structure/B12451786.png)
